2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide
Description
This compound features a 1,3-oxazole core substituted at the 4-position with a carboxamide group linked to a [2-(trifluoromethoxy)phenyl]methyl moiety. The 2-position of the oxazole is further functionalized with a thiophene-2-amido group. Although direct pharmacological data for this compound is absent in the provided evidence, structural analogs (e.g., ferroportin inhibitors, pesticidal agents) suggest applications in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
2-(thiophene-2-carbonylamino)-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-12-5-2-1-4-10(12)8-21-14(24)11-9-26-16(22-11)23-15(25)13-6-3-7-28-13/h1-7,9H,8H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCJESQBVDOOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiophene-2-amido intermediate, followed by the introduction of the oxazole ring through cyclization reactions. The trifluoromethoxyphenyl group is then attached via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of high-throughput screening techniques can also aid in identifying the most effective reaction conditions and catalysts for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the thiophene and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups to the oxazole ring.
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that derivatives of 1,3-oxazole compounds exhibit significant anticancer properties. A related study evaluated various 1,3-oxazole sulfonamides against the NCI-60 human tumor cell lines, revealing promising growth inhibitory effects. Compounds similar to 2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide showed GI50 values in the low micromolar range, indicating their potential as effective anticancer agents .
Other Biological Activities
Beyond anticancer properties, compounds containing thiophene and oxazole have been explored for various other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory Properties : Research indicates that certain oxazole derivatives possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis.
- Antiparasitic Effects : Compounds similar to this compound have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. These findings suggest potential applications in antiparasitic drug development .
Case Studies
Several case studies highlight the applications of related compounds:
- Anticancer Efficacy :
- Synthesis and Evaluation :
Mechanism of Action
The mechanism of action of 2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparison with Similar Compounds
Ferroportin Inhibitor (INN: C21H21FN6O2)
- Structure: 2-(2-{[2-(1H-Benzimidazol-2-yl)ethyl]amino}ethyl)-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide
- Comparison: Similarities: Both compounds share the 1,3-oxazole-4-carboxamide scaffold and a substituted benzyl group (fluoropyridinyl vs. trifluoromethoxyphenyl). Differences: The ferroportin inhibitor replaces the thiophene-2-amido group with a benzimidazole-ethylamino chain, likely enhancing binding to metal-transport proteins. The fluorine atom in the pyridine ring may improve target specificity compared to the OCF₃ group’s broader hydrophobicity.
Thiophenecarboxamide Derivative (CAS 147776-06-5)
- Structure : N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide
- Comparison :
- Similarities : Both incorporate thiophene-carboxamide and trifluoromethyl/trifluoromethoxy aromatic groups.
- Differences : The CAS 147776-06-5 compound includes a triazole-biphenyl-sulfonyl chain, likely conferring pesticidal or antifungal activity. The query compound’s oxazole ring may offer greater metabolic stability than the triazole in this analogue.
- Activity : The triazole moiety in CAS 147776-06-5 suggests cytochrome P450 inhibition, common in agrochemicals, whereas the query compound’s oxazole could favor kinase or protease inhibition .
Functional Group Analysis
Notes:
- The trifluoromethoxy group in the query compound provides a balance of electronegativity and hydrophobicity absent in simpler methyl or methoxy analogues.
- Thiophene-containing compounds often exhibit enhanced binding to aromatic-rich enzyme pockets compared to furan or pyrrole derivatives .
Research Findings and Trends
- Synthetic Methods : The use of SHELX programs (e.g., SHELXL, SHELXS) for crystallographic refinement is common in resolving complex heterocyclic structures like these .
- Agrochemical vs. Pharmaceutical Design : While the ferroportin inhibitor exemplifies medicinal chemistry, the triazole-thiophene derivative (CAS 147776-06-5) highlights agrochemical optimization, underscoring the versatility of carboxamide scaffolds .
Biological Activity
The compound 2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of thiophene derivatives with oxazole and carboxamide functionalities. The general synthetic route can be outlined as follows:
- Formation of Thiophene Amide : Reaction of thiophene-2-carboxylic acid with an appropriate amine to yield the thiophene amide.
- Oxazole Formation : The thiophene amide undergoes cyclization with a suitable isocyanate or acyl chloride to form the oxazole ring.
- Trifluoromethoxy Substitution : Introduction of the trifluoromethoxy group through electrophilic aromatic substitution or nucleophilic displacement methods.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluated several oxazole derivatives against glioblastoma cell lines, revealing that certain derivatives induced apoptosis and inhibited cell proliferation effectively .
A detailed analysis of cytotoxicity was conducted using the MTT assay, and the results indicated that the compound inhibited cancer cell growth with an IC50 value comparable to established chemotherapeutic agents.
Antidiabetic Activity
In vivo studies using models such as Drosophila melanogaster have shown that related compounds possess notable anti-diabetic properties. These compounds reduced blood glucose levels significantly, suggesting potential for managing diabetes . The mechanism appears to involve inhibition of key enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in glucose metabolism and cancer cell proliferation.
- Apoptosis Induction : The compound has been linked to pathways that promote programmed cell death in cancer cells.
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide?
- Methodology : The compound is synthesized via multi-step coupling reactions. For example, thiophene-2-carboxylic acid derivatives are coupled with oxazole intermediates using carbodiimides (e.g., EDC/HOBt) under inert conditions. The trifluoromethoxybenzylamine moiety is introduced via nucleophilic substitution or reductive amination .
- Optimization : Yields are improved by controlling solvent polarity (e.g., DMF or dichloromethane), temperature (0–25°C), and stoichiometric ratios. Purification involves column chromatography and crystallization .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- 1H/13C NMR : Assigns proton environments (e.g., thiophene aromatic protons at δ 7.2–7.8 ppm) and confirms carboxamide carbonyl signals (δ ~165–170 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Variables :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Use of K₂CO₃ or triethylamine improves coupling efficiency .
- Temperature : Reflux conditions (e.g., 80°C) accelerate cyclization steps for oxazole formation .
- Table : Reaction Optimization Parameters
| Variable | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | DMF | +20% | |
| Catalyst | K₂CO₃ | +15% | |
| Temperature | 80°C (reflux) | +25% |
Q. What computational approaches predict the compound’s biological targets and binding affinity?
- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., cyclooxygenase COX-1/2) by aligning the trifluoromethoxy group in hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting hydrogen bonds between the carboxamide and active-site residues .
- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethoxy) with antibacterial potency .
Q. How to resolve discrepancies in reported biological activity data?
- Strategies :
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) and NMR .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Structural Analog Comparison : Compare with analogs (e.g., thiazole vs. oxazole derivatives) to isolate substituent effects .
Q. What structural modifications enhance selectivity in structure-activity relationship (SAR) studies?
- Key Modifications :
- Trifluoromethoxy Group : Replace with CF₃ or OCH₃ to alter lipophilicity and target engagement .
- Oxazole Ring : Substitute with thiazole or pyrazole to probe steric effects .
- Table : SAR Trends for Analogs
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Trifluoromethoxy → CF₃ | +30% COX-2 inhibition | |
| Oxazole → Thiazole | Reduced cytotoxicity |
Q. Which in silico tools predict pharmacokinetic properties like bioavailability and metabolic stability?
- SwissADME : Estimates LogP (~2.5) and GI absorption (high) based on trifluoromethoxy hydrophobicity .
- CYP450 Metabolism : Predicts hepatic clearance via CYP3A4 using docking scores .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for amide coupling to avoid hydrolysis .
- Characterization : Combine XRD (if crystalline) with NMR for unambiguous stereochemical assignment .
- Biological Assays : Include positive controls (e.g., celecoxib for COX inhibition) to contextualize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
